An In-Depth Technical Guide to 2-Aminobutane-1,4-diol Hydrochloride: A Versatile Chiral Building Block
An In-Depth Technical Guide to 2-Aminobutane-1,4-diol Hydrochloride: A Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Aminobutane-1,4-diol hydrochloride, a valuable chiral building block in organic synthesis and medicinal chemistry. Drawing upon established scientific principles and available data, this document delves into the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Introduction: The Significance of Chiral Amino Diols
Chiral amino diols are a class of organic compounds characterized by the presence of both an amino group and two hydroxyl groups, with at least one stereocenter. This unique combination of functional groups imparts these molecules with significant potential as versatile synthons in the construction of complex, biologically active molecules. Their ability to introduce chirality and provide multiple points for further functionalization makes them highly sought-after intermediates in the pharmaceutical industry. 2-Aminobutane-1,4-diol, with its defined stereochemistry, serves as a key exemplar of this important class of molecules. The hydrochloride salt form enhances its stability and handling properties, making it a practical choice for laboratory and industrial applications.
Chemical Structure and Physicochemical Properties
2-Aminobutane-1,4-diol hydrochloride is the salt of an amino alcohol. The presence of a chiral center at the second carbon atom means it can exist as two enantiomers, (R)- and (S)-, as well as a racemic mixture.
Systematic Name: 2-Aminobutane-1,4-diol hydrochloride Molecular Formula: C₄H₁₂ClNO₂[1] Molecular Weight: 141.60 g/mol
Structural Representation:
Caption: Chemical structure of 2-Aminobutane-1,4-diol hydrochloride.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1379987-48-0 (racemate) | Internal Data |
| 80572-06-1 ((R)-enantiomer) | [2] | |
| 10405-07-9 ((S)-enantiomer) | [3] | |
| Molecular Formula | C₄H₁₁NO₂ (free base) | [1][2][3] |
| Molecular Weight | 105.14 g/mol (free base) | [3] |
| Predicted XLogP3 | -1.7 | [3] |
| Appearance | White to off-white solid (expected) | Supplier Data |
| Solubility | Expected to be soluble in water and polar organic solvents. | Chemical Principles |
Synthesis of 2-Aminobutane-1,4-diol Hydrochloride: A Strategic Approach
The stereoselective synthesis of 2-aminobutane-1,4-diol is of significant interest due to its utility as a chiral building block. While specific, detailed protocols for the hydrochloride salt are not widely published, a general and plausible synthetic strategy can be devised based on established organic chemistry principles and analogous transformations. A common and efficient approach involves the reduction of a suitable chiral precursor, such as a derivative of aspartic or malic acid.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of 2-Aminobutane-1,4-diol hydrochloride.
Detailed Hypothetical Protocol for the Synthesis of (S)-2-Aminobutane-1,4-diol from L-Aspartic Acid:
Causality Behind Experimental Choices: L-Aspartic acid is a readily available and inexpensive chiral starting material. The Boc protecting group is chosen for the amine as it is stable under the reduction conditions and can be easily removed. Borane-tetrahydrofuran complex is a common reagent for the selective reduction of carboxylic acids to alcohols in the presence of other functional groups. The final salt formation with HCl in an anhydrous solvent ensures the isolation of the desired hydrochloride salt in a pure, crystalline form.
Step 1: N-Boc Protection of L-Aspartic Acid
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Suspend L-Aspartic acid in a mixture of dioxane and water.
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Add triethylamine to adjust the pH to approximately 9-10.
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Add di-tert-butyl dicarbonate (Boc)₂O portion-wise while maintaining the pH with additional triethylamine.
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Stir the reaction mixture at room temperature overnight.
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Acidify the reaction mixture with a cold aqueous solution of citric acid and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid.
Step 2: Reduction of N-Boc-L-Aspartic Acid
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Dissolve the N-Boc-L-aspartic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) in THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Cool the reaction mixture to 0 °C and quench cautiously by the slow addition of methanol.
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Remove the solvents under reduced pressure.
Step 3: Deprotection of the Boc Group
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Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane or ethyl acetate.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
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Stir the mixture at room temperature for a few hours until TLC analysis indicates complete removal of the Boc group.
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Concentrate the reaction mixture under reduced pressure.
Step 4: Formation and Isolation of the Hydrochloride Salt
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Dissolve the crude amino diol from Step 3 in a minimal amount of a suitable alcohol (e.g., isopropanol).
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Add a solution of hydrogen chloride in diethyl ether or dioxane until the solution is acidic.
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Cool the solution to induce crystallization of the hydrochloride salt.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-Aminobutane-1,4-diol hydrochloride.
Self-Validating System: Each step of this protocol includes a monitoring component (e.g., TLC) to ensure the reaction has gone to completion before proceeding. The final product's identity and purity would be confirmed by standard analytical techniques as described in the following section.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of 2-Aminobutane-1,4-diol hydrochloride.
Analytical Techniques Workflow:
Caption: A typical analytical workflow for the characterization of 2-Aminobutane-1,4-diol hydrochloride.
Expected Spectroscopic Data:
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¹H NMR (in D₂O): The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts and coupling patterns would be consistent with the proposed structure. The protons adjacent to the amino and hydroxyl groups would likely appear as complex multiplets.
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¹³C NMR (in D₂O): The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts would be indicative of the different chemical environments of each carbon atom (i.e., carbons bearing hydroxyl groups, the carbon bearing the amino group, and the methylene carbon).
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Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum would be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2900 cm⁻¹. The C-O stretching vibrations would appear in the fingerprint region, typically between 1200 and 1000 cm⁻¹.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 106.08.[1]
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination:
A reversed-phase HPLC method could be employed to determine the purity of the compound. For the determination of enantiomeric excess, a chiral stationary phase would be required. Alternatively, derivatization with a chiral reagent followed by analysis on a standard achiral column can be utilized.
Hypothetical HPLC Method for Chiral Purity:
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Column: Chiral stationary phase (e.g., a Pirkle-type column or a cyclodextrin-based column).
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.
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Rationale: The chiral stationary phase will interact differently with the two enantiomers, leading to their separation and allowing for the determination of their relative proportions.
Applications in Drug Discovery and Development
As a chiral building block, 2-Aminobutane-1,4-diol hydrochloride is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for screening in drug discovery programs.
The protected form, such as 2-Dibenzylaminobutane-1,4-diol, has been described as an effective chiral building block for the synthesis of 1,2-amino alcohols.[4] This highlights its utility in constructing key pharmacophores present in many biologically active compounds.
Potential Therapeutic Areas:
While specific drugs derived from 2-Aminobutane-1,4-diol hydrochloride are not prominently documented in publicly available literature, the amino diol structural motif is present in a wide range of pharmaceuticals, including antiviral, anticancer, and cardiovascular agents. The stereochemistry of these molecules is often critical for their biological activity, underscoring the importance of chiral synthons like 2-Aminobutane-1,4-diol.
Safety and Handling
Based on the available safety data for the (R)-enantiomer, 2-Aminobutane-1,4-diol should be handled with appropriate precautions.[2]
Hazard Identification:
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Aminobutane-1,4-diol hydrochloride is a valuable and versatile chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the construction of complex and potentially bioactive molecules. While detailed public data on its specific applications and properties are somewhat limited, this guide provides a comprehensive overview based on established chemical principles and available information for analogous compounds. For researchers and professionals in drug development, a thorough understanding of the synthesis, characterization, and safe handling of this compound is essential for leveraging its full potential in the creation of novel therapeutics.
References
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(2S)-2-Amino-1,4-butanediol. PubChem. [Link]
-
2-aminobutane-1,4-diol hydrochloride (C4H11NO2). PubChemLite. [Link]
-
2-Dibenzylaminobutane-1,4-Diol: An Effective Chiral Building Block for the Synthesis of 1,2-Amino Alcohols. Amanote Research. [Link]
Sources
- 1. PubChemLite - 2-aminobutane-1,4-diol hydrochloride (C4H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (2S)-2-Amino-1,4-butanediol | C4H11NO2 | CID 14325612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (PDF) 2-Dibenzylaminobutane-1,4-Diol: An Effective Chiral [research.amanote.com]
